molecular formula C20H16N4O3S B2764338 3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole CAS No. 2097862-07-0

3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole

Cat. No.: B2764338
CAS No.: 2097862-07-0
M. Wt: 392.43
InChI Key: WTBHUAFLWAUWFI-UHFFFAOYSA-N
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Description

3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a phenyl group and a pyrrolidine moiety linked to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole typically involves multi-step organic reactions

    Benzoxazole Core Formation: The benzoxazole core can be synthesized via the condensation of 2-aminophenol with benzoic acid derivatives under acidic conditions.

    Phenyl Group Introduction: The phenyl group is introduced through electrophilic aromatic substitution reactions, often using phenyl halides and a suitable catalyst.

    Pyrrolidine-Thiadiazole Moiety Addition: The pyrrolidine ring is synthesized separately and then linked to the thiadiazole ring through nucleophilic substitution reactions. This intermediate is then coupled with the benzoxazole core using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl and pyrrolidine groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases or acids, and catalysts like palladium on carbon (Pd/C).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. The presence of the thiadiazole ring, in particular, suggests possible antimicrobial, antifungal, and anti-inflammatory properties. Researchers are exploring its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of infectious diseases and inflammatory conditions. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions and proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzoxazole core and phenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-phenylbenzoxazole and 2-(4-morpholinyl)benzoxazole share the benzoxazole core but differ in their substituents.

    Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring but have different functional groups attached.

Uniqueness

What sets 3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole apart is its combination of the benzoxazole core with a phenyl group and a pyrrolidine-thiadiazole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-20(24-9-8-15(12-24)26-18-11-21-28-23-18)14-6-7-17-16(10-14)19(27-22-17)13-4-2-1-3-5-13/h1-7,10-11,15H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBHUAFLWAUWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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